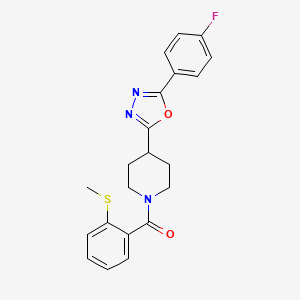

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Description

This compound is a methanone derivative featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group, a piperidine ring, and a 2-(methylthio)phenyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, often contributing to antimicrobial, anticancer, and anti-inflammatory activities . The 4-fluorophenyl group enhances lipophilicity and binding affinity through fluorine’s electron-withdrawing effects, while the methylthio substituent may influence solubility and metabolic resistance .

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-28-18-5-3-2-4-17(18)21(26)25-12-10-15(11-13-25)20-24-23-19(27-20)14-6-8-16(22)9-7-14/h2-9,15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHDSPHRIHBRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone represents a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 317.37 g/mol. The structure features a piperidine ring connected to an oxadiazole moiety and a methylthio-substituted phenyl group, contributing to its unique biological activity.

The biological activity of oxadiazole derivatives, including this specific compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to modulation of enzyme activities, receptor binding, and disruption of cellular processes. For instance, the oxadiazole ring may facilitate interactions with proteins involved in cancer progression or microbial resistance.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial activity of various oxadiazole derivatives using the MTT assay, revealing potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro tests on human cancer cell lines (e.g., HCT-116 and PC-3) have demonstrated that oxadiazole derivatives can inhibit cell proliferation effectively. The cytotoxicity was assessed using the MTT assay, where certain derivatives exhibited IC50 values in the micromolar range. The presence of electron-withdrawing groups like fluorine enhances the activity by increasing the compound's lipophilicity and facilitating cellular uptake .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, several oxadiazole derivatives were synthesized and screened for their antimicrobial properties. Among these compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value as low as 8 µg/mL against E. coli, indicating strong antibacterial potential .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer activities of oxadiazole derivatives against human cancer cell lines. The study found that certain compounds had IC50 values ranging from 10 to 30 µM against prostate cancer cells (PC-3), suggesting that modifications in their chemical structure could enhance their efficacy .

Comparative Analysis

The following table summarizes the biological activities observed for various oxadiazole derivatives compared to our compound:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(methylthio)phenyl)methanone | 8 | 10 |

| N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | 16 | 25 |

| 4-Chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide | 12 | 30 |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the 4-fluorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further drug development.

Antimicrobial Properties

Oxadiazoles are known for their antimicrobial activity. The specific structure of this compound suggests that it could be effective against a range of bacterial and fungal pathogens. Preliminary studies indicate that modifications to the oxadiazole ring can enhance its efficacy against resistant strains of bacteria.

Neurological Applications

The piperidine moiety is associated with various neuroactive compounds. Research into similar structures has revealed potential applications in treating neurological disorders such as anxiety and depression. The dual function of this compound may provide a novel approach to developing multi-target drugs that address both physical and psychological symptoms.

Photophysical Properties

Compounds containing oxadiazole rings are recognized for their luminescent properties. This particular compound may find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its potential for efficient light emission and stability under operational conditions.

Polymer Chemistry

The incorporation of oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that such modifications can lead to materials with improved performance in high-temperature applications, making them suitable for aerospace and automotive industries.

Chromatographic Applications

Due to its unique chemical structure, this compound may serve as a standard reference material in chromatographic analyses. Its stability and distinct spectral properties allow for accurate quantification and identification in complex mixtures.

Sensor Development

The sensitivity of oxadiazole derivatives to environmental changes makes them suitable candidates for sensor technology. Potential applications include the detection of toxic substances or environmental pollutants, where the compound's response to specific stimuli can be monitored.

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Critical Analysis of Structural Advantages and Limitations

- Target Compound Strengths :

- Fluorination improves pharmacokinetics (e.g., absorption, half-life).

- Methylthio group balances lipophilicity and metabolic resistance.

- Limitations: Steric hindrance from the piperidine and oxadiazole may limit membrane permeability. No direct bioactivity data reported in provided evidence; comparisons are extrapolated.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) . Subsequent piperidine ring coupling requires palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key optimization parameters include:

- Temperature: Oxadiazole formation often requires reflux (80–100°C), while coupling reactions may need lower temperatures (40–60°C) to avoid side products .

- Catalysts: Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to attach the fluorophenyl group .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and piperidine rings. Key signals include:

- Oxadiazole C=N at δ 160–165 ppm (¹³C) .

- Piperidine protons as multiplets at δ 2.5–3.5 ppm (¹H) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity, with retention times typically 8–12 minutes .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay conditions or structural impurities:

- Reproducibility: Standardize assays (e.g., ATP-based cell viability for cytotoxicity) across labs, using the same cell lines (e.g., HEK293 vs. HeLa) .

- Purity Validation: Re-analyze batches via HPLC-MS; impurities >1% can skew results .

- Structural Isomerism: Use 2D NMR (COSY, NOESY) to confirm the absence of regioisomers in the oxadiazole ring .

Advanced: What computational methods are suitable for predicting target interactions and pharmacokinetics?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The oxadiazole moiety often shows π-π stacking with aromatic residues (e.g., Tyr in EGFR) .

- ADMET Prediction: SwissADME predicts moderate permeability (LogP ~3.5) and CYP3A4 metabolism due to the methylthio group .

- MD Simulations: GROMACS can simulate stability in lipid bilayers, revealing aggregation tendencies of the fluorophenyl group .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; the methylthio group is prone to oxidation at pH >7 .

- Thermal Stability: DSC analysis shows a melting point ~180–190°C, with decomposition above 250°C .

- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .

Advanced: What strategies enhance selectivity for specific biological targets (e.g., kinases vs. proteases)?

Answer:

- SAR Studies: Modify substituents on the piperidine or methylthiophenyl groups. For example:

- Adding electron-withdrawing groups (e.g., -NO₂) to the phenyl ring increases kinase inhibition .

- Replacing methylthio with sulfoxide reduces off-target protease binding .

- Fragment-Based Design: Screen truncated analogs (e.g., oxadiazole-piperidine fragments) to identify critical pharmacophores .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

- Short-Term: Store at –20°C in anhydrous DMSO (10 mM aliquots) to prevent hydrolysis .

- Long-Term: Lyophilized powder under argon at –80°C retains stability >2 years .

- Quality Control: Annual reanalysis via ¹H NMR and HPLC to detect degradation .

Advanced: How can researchers address low yields in the final coupling step?

Answer: Low yields (<40%) in piperidine-phenyl coupling may result from:

- Steric Hindrance: Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to improve efficiency .

- Solvent Optimization: Switch from THF to DMF for better solubility of intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yields to >60% .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

- Antiproliferative Activity: MTT assay in cancer cell lines (e.g., MCF-7, IC₅₀ typically 5–20 µM) .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR, IC₅₀ ~0.5–2 µM) .

- Membrane Permeability: Caco-2 cell monolayers assess passive diffusion (Papp >1 × 10⁻⁶ cm/s) .

Advanced: How can cryo-EM or X-ray crystallography elucidate binding modes?

Answer:

- Co-Crystallization: Soak crystals of target proteins (e.g., COX-2) with 10 mM compound. Resolve structures at 2.0–2.5 Å resolution to identify H-bonding with oxadiazole .

- Cryo-EM: For membrane targets (e.g., GPCRs), use nanodisc-embedded samples to capture conformational changes upon binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.